molecular formula C8H18N2O B13168068 3-(2-Aminoethyl)-2-methylpiperidin-3-ol

3-(2-Aminoethyl)-2-methylpiperidin-3-ol

Cat. No.: B13168068
M. Wt: 158.24 g/mol
InChI Key: KXZJXOYGRHLQBR-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-methylpiperidin-3-ol is an organic compound that belongs to the class of piperidines. This compound features a piperidine ring substituted with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol typically involves the reaction of 2-methylpiperidine with ethylene oxide, followed by the introduction of an amino group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-2-methylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in neurotransmission and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive amines suggests it may play a role in modulating neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares a similar aminoethyl group but has an indole ring instead of a piperidine ring.

    Serotonin: Also contains an aminoethyl group and is a well-known neurotransmitter.

    2-(1H-Indol-3-yl)ethanamine: Another compound with a similar structure but different ring system.

Uniqueness

3-(2-Aminoethyl)-2-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methylpiperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-7-8(11,4-5-9)3-2-6-10-7/h7,10-11H,2-6,9H2,1H3

InChI Key

KXZJXOYGRHLQBR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)(CCN)O

Origin of Product

United States

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